molecular formula C40H44N8O13S3 B14469575 Optocillin CAS No. 72539-76-5

Optocillin

Cat. No.: B14469575
CAS No.: 72539-76-5
M. Wt: 941.0 g/mol
InChI Key: MPPLHLMSSPRSJL-YNJGQIAHSA-N
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Description

Optocillin is a penicillinase-resistant penicillin antibiotic used to treat infections caused by penicillinase-producing staphylococci. It is a derivative of penicillin and is known for its ability to inhibit bacterial cell wall synthesis, making it effective against certain bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Optocillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acyl chloride, followed by purification steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, reaction optimization, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Optocillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Optocillin has a wide range of applications in scientific research:

Mechanism of Action

Optocillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

  • Oxacillin
  • Cloxacillin
  • Dicloxacillin
  • Flucloxacillin

Comparison

Optocillin is unique among penicillinase-resistant penicillins due to its specific structure, which provides enhanced stability against beta-lactamase enzymes produced by resistant bacteria. Compared to other similar compounds, this compound has a broader spectrum of activity and is more effective against certain strains of staphylococci .

Properties

CAS No.

72539-76-5

Molecular Formula

C40H44N8O13S3

Molecular Weight

941.0 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H25N5O8S2.C19H19N3O5S/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t12?,13-,14+,17-;13-,14+,17-/m11/s1

InChI Key

MPPLHLMSSPRSJL-YNJGQIAHSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C

Origin of Product

United States

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